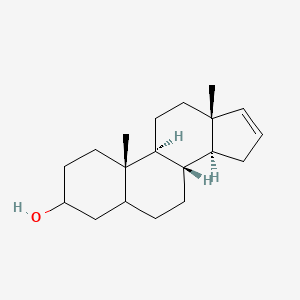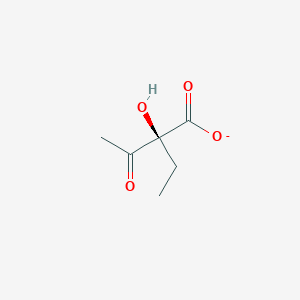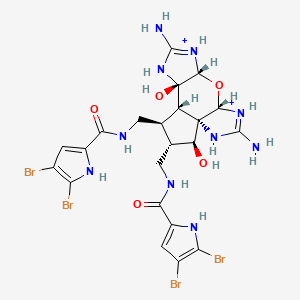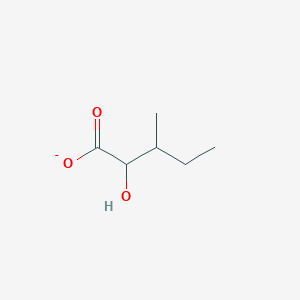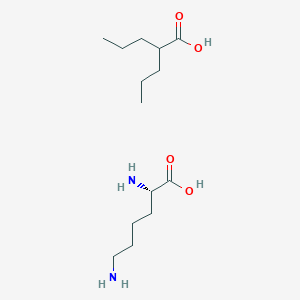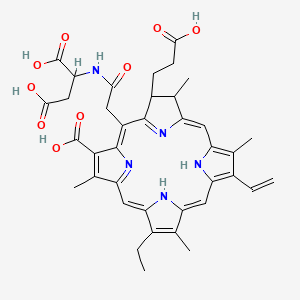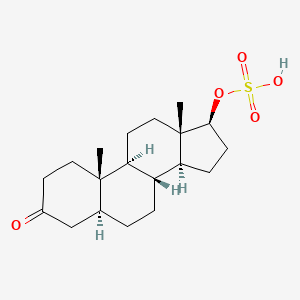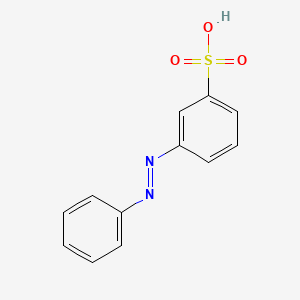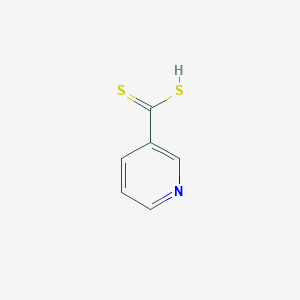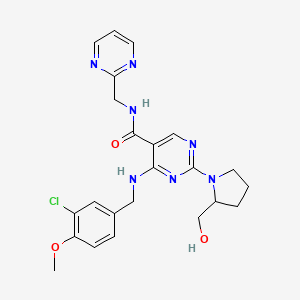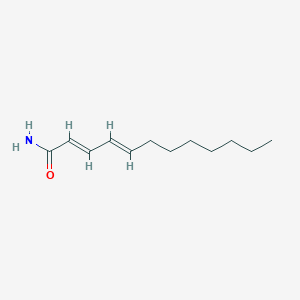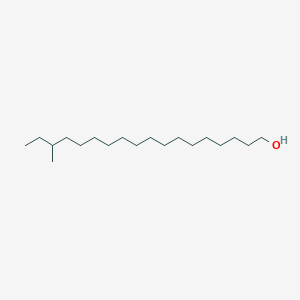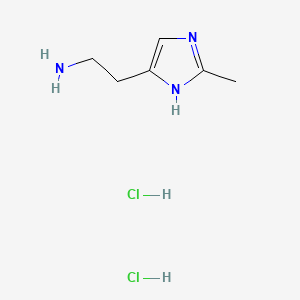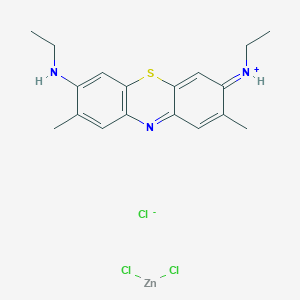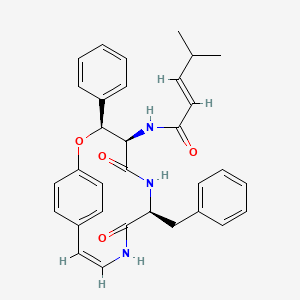
Discarene D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Discarene D is a natural product found in Discaria americana with data available.
Scientific Research Applications
Cyclopeptides from Discaria Americana
Discarene D is a cyclopeptide isolated from the bark of Discaria Americana. It was identified alongside another compound, discarene C, and several known cyclopeptide alkaloids. The structure of discarene D was determined using spectroscopic methods, particularly NMR, and the stereochemistry of the ring amino acid residues was assigned using gas chromatography with modified cyclodextrins as chiral stationary phases. This research contributes to the understanding of natural cyclopeptides and their potential applications in various fields, including pharmacology and biochemistry (Giacomelli et al., 2001).
Spontaneous Assembly of Helical Cyanine Dye Aggregates on DNA Nanotemplates
Research on 3,3‘-Diethylthiadicarbocyanine (DiSC2(5)), a symmetrical cationic cyanine dye similar to discarene D, indicates its interaction with duplex DNA sequences. This interaction leads to dimerization and formation of extended helical cyanine dye aggregates. Such studies have implications for understanding the interaction between specific dyes and DNA, which could be crucial in developing novel DNA-based materials and biotechnological applications (Seifert et al., 1999).
properties
Product Name |
Discarene D |
|---|---|
Molecular Formula |
C32H33N3O4 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(E)-N-[(3S,4R,7S,10E)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-4-methylpent-2-enamide |
InChI |
InChI=1S/C32H33N3O4/c1-22(2)13-18-28(36)35-29-30(25-11-7-4-8-12-25)39-26-16-14-23(15-17-26)19-20-33-31(37)27(34-32(29)38)21-24-9-5-3-6-10-24/h3-20,22,27,29-30H,21H2,1-2H3,(H,33,37)(H,34,38)(H,35,36)/b18-13+,20-19+/t27-,29+,30-/m0/s1 |
InChI Key |
NXIUUPIVEHYUQL-XDUCCUOHSA-N |
Isomeric SMILES |
CC(C)/C=C/C(=O)N[C@@H]1[C@@H](OC2=CC=C(C=C2)/C=C/NC(=O)[C@@H](NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C=CC(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
discarene D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



